molecular formula C11H12ClNO3 B8340428 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide

2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide

Cat. No. B8340428
M. Wt: 241.67 g/mol
InChI Key: MBTNGLSAJZACEU-UHFFFAOYSA-N
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Patent
US06479491B1

Procedure details

A solution of 4-acetoxy-2-chloro-5-methoxybenzoic acid (8.6 g, 35.2 mmol) and triethylamine (8.9 g, 88 mmol) in dry dichloromethane (100 ml) was cooled to 0° C. and ethylchloroformate (7.6 g, 70 mmol) was added at such a rate that the temperature stayed below 5° C. After 1 h cyclopropylamine (6.0 g, 105 mmol) was added. After stirring overnight at room temperature the organic phase was washed with water (2×200 ml). Drying over magnesium sulfate was followed by reduction of the solvent volume to half. Petrol ether was added and the product was filtered off. Yield 570 mg, 6.7%, mp 214-216° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:13]([O:14][CH3:15])=[CH:12][C:8]([C:9]([OH:11])=O)=[C:7]([Cl:16])[CH:6]=1)(=O)C.C(N(CC)CC)C.C(OC(Cl)=O)C.[CH:30]1([NH2:33])[CH2:32][CH2:31]1>ClCCl>[Cl:16][C:7]1[C:8]([C:9]([NH:33][CH:30]2[CH2:32][CH2:31]2)=[O:11])=[CH:12][C:13]([O:14][CH3:15])=[C:5]([OH:4])[CH:6]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C(=O)O)C=C1OC)Cl
Name
Quantity
8.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature the organic phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stayed below 5° C
WASH
Type
WASH
Details
was washed with water (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate
ADDITION
Type
ADDITION
Details
Petrol ether was added
FILTRATION
Type
FILTRATION
Details
the product was filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C(=CC(=C(C1)O)OC)C(=O)NC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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